molecular formula C15H14BF2NO3 B15288887 3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid

3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid

Cat. No.: B15288887
M. Wt: 305.09 g/mol
InChI Key: BRXNPTZBRCGLNE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of fluorine atoms and a boronic acid group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-5-nitrobenzeneboronic acid with 2-fluoro-4-methylbenzylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of diagnostic tools.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential therapeutic applications, where it can modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid

Comparison

Compared to similar compounds, 3-Fluoro-5-(2-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid exhibits unique reactivity due to the presence of multiple fluorine atoms and the specific arrangement of functional groups. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and advanced material synthesis.

Properties

Molecular Formula

C15H14BF2NO3

Molecular Weight

305.09 g/mol

IUPAC Name

[3-fluoro-5-[(2-fluoro-4-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H14BF2NO3/c1-9-2-3-10(14(18)4-9)8-19-15(20)11-5-12(16(21)22)7-13(17)6-11/h2-7,21-22H,8H2,1H3,(H,19,20)

InChI Key

BRXNPTZBRCGLNE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=C(C=C(C=C2)C)F)(O)O

Origin of Product

United States

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